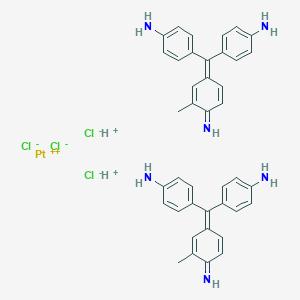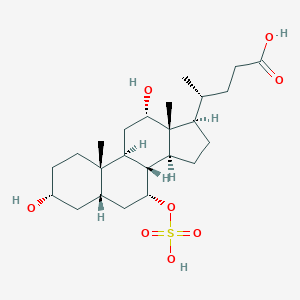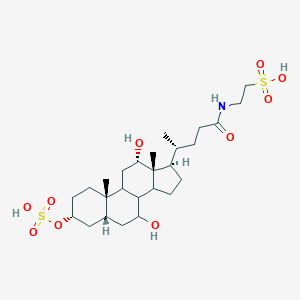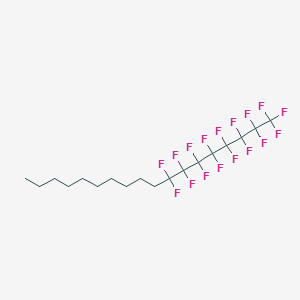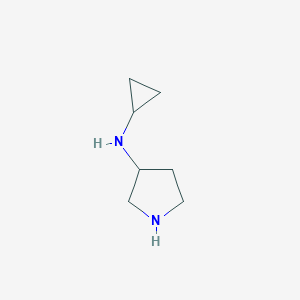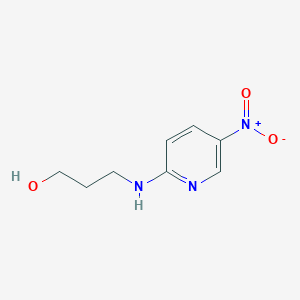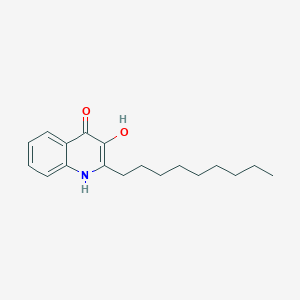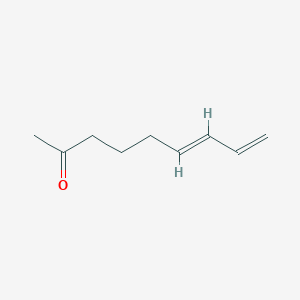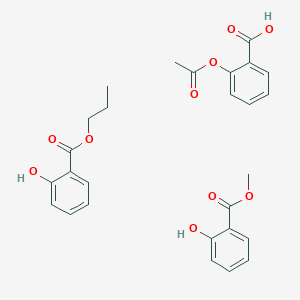
Pharodoran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pharodoran is a synthetic compound that has gained significant attention in recent years due to its potential application in scientific research. It is a complex molecule that is synthesized using a unique method that involves the combination of various chemical compounds. Pharodoran has shown promising results in various research applications, making it a subject of interest for scientists worldwide.
Mécanisme D'action
The mechanism of action of Pharodoran is complex and not fully understood. However, it is believed to affect cellular processes by modulating the activity of specific proteins. Pharodoran has been shown to affect the activity of ion channels, which are essential for the proper functioning of cells. It has also been shown to affect the activity of enzymes, which play a critical role in various cellular processes.
Effets Biochimiques Et Physiologiques
Pharodoran has been shown to have various biochemical and physiological effects. It has been shown to affect the activity of ion channels, resulting in changes in the electrical properties of cells. Pharodoran has also been shown to affect the activity of enzymes, resulting in changes in various cellular processes. Additionally, Pharodoran has been shown to affect the release of neurotransmitters, which are essential for proper neuronal function.
Avantages Et Limitations Des Expériences En Laboratoire
Pharodoran has various advantages and limitations for lab experiments. One of the advantages is that it can be used to study cellular mechanisms, making it an essential tool for cell biology research. Pharodoran is also relatively stable, allowing for long-term experiments. However, Pharodoran has limitations, including its complex synthesis method, which requires a high level of expertise. Additionally, Pharodoran is relatively expensive, making it difficult for some researchers to access.
Orientations Futures
There are various future directions for Pharodoran research. One direction is to further investigate its mechanism of action, which is not fully understood. Additionally, researchers can explore the potential of Pharodoran in drug discovery, where it may be used to develop new drugs that target specific cellular processes. Pharodoran can also be used in the study of neurological disorders, where it may be used to develop new treatments.
Conclusion:
Pharodoran is a complex synthetic compound that has shown potential in various scientific research applications. It has been used in studies related to cell biology, neuroscience, and pharmacology. Pharodoran has various advantages and limitations for lab experiments, and there are various future directions for its research. Its unique properties make it an essential tool for scientific research, and its potential applications make it a subject of interest for scientists worldwide.
Méthodes De Synthèse
The synthesis of Pharodoran involves the combination of several chemical compounds using a unique method. The process involves the use of a catalyst to initiate a reaction between the compounds, resulting in the formation of Pharodoran. The synthesis method is complex and requires a high level of expertise to achieve the desired results.
Applications De Recherche Scientifique
Pharodoran has shown potential in various scientific research applications. It has been used in studies related to cell biology, neuroscience, and pharmacology. Pharodoran has been shown to have an impact on cellular processes, making it an essential tool in the study of cellular mechanisms. It has also been used in studies related to the nervous system, where it has been shown to affect neuronal activity.
Propriétés
Numéro CAS |
138230-31-6 |
|---|---|
Nom du produit |
Pharodoran |
Formule moléculaire |
C27H28O10 |
Poids moléculaire |
512.5 g/mol |
Nom IUPAC |
2-acetyloxybenzoic acid;methyl 2-hydroxybenzoate;propyl 2-hydroxybenzoate |
InChI |
InChI=1S/C10H12O3.C9H8O4.C8H8O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-11-8(10)6-4-2-3-5-7(6)9/h3-6,11H,2,7H2,1H3;2-5H,1H3,(H,11,12);2-5,9H,1H3 |
Clé InChI |
DDJRJGYGWMZCLH-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=CC=C1O.CC(=O)OC1=CC=CC=C1C(=O)O.COC(=O)C1=CC=CC=C1O |
SMILES canonique |
CCCOC(=O)C1=CC=CC=C1O.CC(=O)OC1=CC=CC=C1C(=O)O.COC(=O)C1=CC=CC=C1O |
Autres numéros CAS |
138230-31-6 |
Synonymes |
pharodoran |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



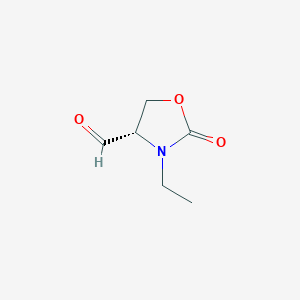

![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)
